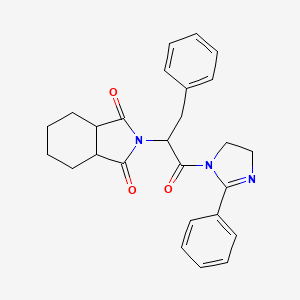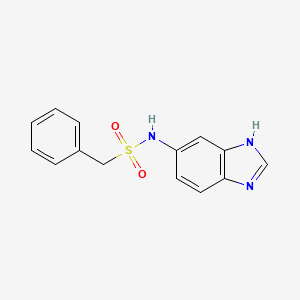
C14H12N6O4S4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C14H12N6O4S4 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H12N6O4S4 typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include the use of organometallic reagents and catalysts to facilitate the formation of the desired molecular structure. Specific reaction conditions such as temperature, pressure, and solvent choice are crucial to ensure the successful synthesis of the compound .
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
C14H12N6O4S4: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids , bases , and organic solvents . Reaction conditions such as temperature control and reaction time are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce thiols or amines .
Scientific Research Applications
C14H12N6O4S4: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules .
Medicine: Explored for its potential therapeutic properties and as a drug candidate .
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism by which C14H12N6O4S4 exerts its effects involves interactions with specific molecular targets and pathways . These interactions may include binding to enzymes , receptors , or DNA , leading to changes in cellular function and biochemical pathways . The exact mechanism of action is often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C14H12N6O4S4 include other organosulfur compounds and heterocyclic molecules that contain nitrogen and sulfur atoms . Examples include thiophene derivatives and pyrimidine analogs .
Uniqueness
The uniqueness of This compound lies in its specific molecular structure and the presence of multiple functional groups that confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various scientific investigations and applications .
Properties
Molecular Formula |
C14H12N6O4S4 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H12N6O4S4/c21-27(22,11-5-1-3-9-13(11)19-25-17-9)15-7-8-16-28(23,24)12-6-2-4-10-14(12)20-26-18-10/h1-6,15-16H,7-8H2 |
InChI Key |
PAQVRFSRLWYABK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12177139.png)
![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B12177144.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177152.png)
![Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine](/img/structure/B12177156.png)

methanone](/img/structure/B12177164.png)
![ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B12177166.png)
![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12177183.png)




![1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12177218.png)
![1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one](/img/structure/B12177224.png)
